

AMG131: A New Generation SPPARM with a Favorable Side Effect Profile

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A Comparison Guide for Researchers and Drug Development Professionals

AMG131 (also known as INT131) is a novel, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor-gamma (PPARy) modulator (SPPARM) that has demonstrated a promising safety profile compared to full PPARy agonists like rosiglitazone and pioglitazone. This guide provides a comprehensive comparison of AMG131's side effect profile with supporting preclinical and clinical data, detailed experimental protocols, and a visualization of its distinct mechanism of action.

Reduced Side Effect Profile: Preclinical and Clinical Evidence

Preclinical and early clinical studies have shown that **AMG131** maintains potent insulinsensitizing and glucose-lowering effects while minimizing the adverse effects commonly associated with full PPARy agonists, such as fluid retention, weight gain, and bone loss.

Preclinical Data: Mitigated Fluid Retention and Weight Gain

Studies in Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes, demonstrated that **AMG131** administration did not induce the markers of fluid retention and cardiac hypertrophy observed with rosiglitazone.[1]



Parameter	Vehicle	Rosiglitazone (80 mg/kg/day)	AMG131 (INT131) (80 mg/kg/day)
Hematocrit (%)	45.3	38.9	44.8
Heart Weight (g)	1.25	1.45	1.27
Lung Weight (g)	0.85	1.05	0.87

p < 0.05 compared tovehicle. Data adaptedfrom preclinical

diabetic fatty rats.[1]

studies in Zucker

Preclinical Data: Preservation of Bone Mineral Density

In a study using diet-induced obese (DIO) mice, **AMG131** was shown to improve insulin signaling and, notably, to increase bone mineral density (BMD), in contrast to the bone loss often associated with TZDs.[2][3]

Treatment Group	Change in Bone Mineral Density (BMD)
Vehicle	Baseline
AMG131 (INT131)	Significant Increase
Pioglitazone	Not statistically significant change
Data adapted from studies in diet-induced obese mice.[2][3]	

Clinical Data: Favorable Profile in Early Phase Trials

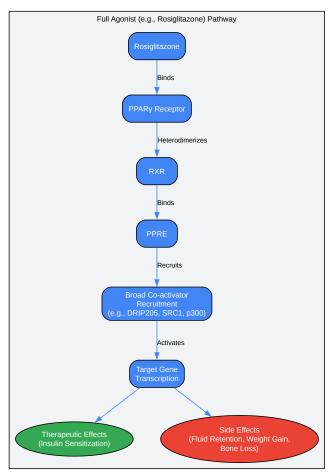
A 4-week, randomized, double-blind, placebo-controlled Phase 2a study (NCT00952445) in patients with type 2 diabetes showed that **AMG131** (INT131) was well-tolerated. The 1mg dose demonstrated a reduction in fasting plasma glucose comparable to the modeled effect of 8mg of rosiglitazone, without evidence of fluid retention or weight gain.

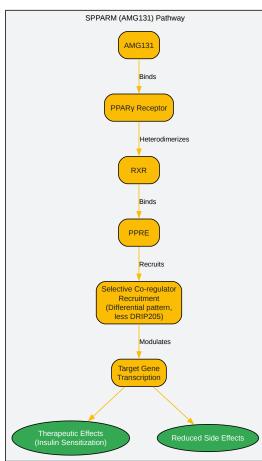


Mechanism of Action: Differential Co-regulator Recruitment

The improved side effect profile of **AMG131** is attributed to its unique interaction with the PPARy receptor. Unlike full agonists, which stabilize the receptor in a conformation that recruits a broad range of co-activators, **AMG131** induces a distinct conformational change. This leads to the selective recruitment of a different profile of co-regulators (co-activators and co-repressors), resulting in a more targeted gene expression pattern that separates the desired anti-diabetic effects from the undesirable side effects.[1][4] For instance, **AMG131** shows significantly less recruitment of the co-activator DRIP205 compared to full agonists.[4]







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Caption: AMG131's differential co-regulator recruitment pathway.

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Experimental Protocols

Preclinical Evaluation of Side Effects in Zucker Diabetic Fatty (ZDF) Rats

Objective: To compare the effects of **AMG131** and a full PPARy agonist (rosiglitazone) on markers of fluid retention and cardiac hypertrophy in a rodent model of type 2 diabetes.

Animal Model: Male Zucker Diabetic Fatty (ZDF) rats.

Experimental Groups:

- Vehicle control
- Rosiglitazone (e.g., 80 mg/kg/day, oral gavage)
- **AMG131** (e.g., 80 mg/kg/day, oral gavage)

Procedure:

- Animals are dosed daily for a specified period (e.g., 14 days).
- Body weight is monitored regularly.
- At the end of the treatment period, blood samples are collected for hematocrit measurement as an indicator of plasma volume.
- Animals are euthanized, and heart and lungs are excised and weighed. Organ weights are normalized to body weight.

Endpoints:

- Change in hematocrit levels.
- · Heart weight to body weight ratio.
- Lung weight to body weight ratio.



Preclinical Evaluation of Bone Mineral Density in Diet-Induced Obese (DIO) Mice

Objective: To assess the impact of **AMG131** on bone mineral density in a mouse model of obesity and insulin resistance.

Animal Model: Male C57BL/6J mice on a high-fat diet.

Experimental Groups:

- Vehicle control
- AMG131
- Full PPARy agonist (e.g., pioglitazone)

Procedure:

- Mice are fed a high-fat diet to induce obesity and insulin resistance.
- Following the induction period, mice are treated with the respective compounds for a defined duration.
- Bone mineral density (BMD) of the femur and/or other relevant bones is measured using techniques such as dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT).

Endpoint:

Change in bone mineral density from baseline.

In Vitro Co-regulator Recruitment Assay

Objective: To quantify the differential recruitment of PPARy co-regulators by **AMG131** compared to a full agonist.

Methodology: Fluorescence Resonance Energy Transfer (FRET)-based assay.



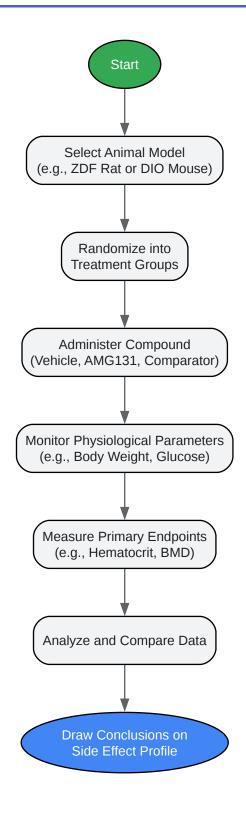
Procedure:

- Purified, tagged PPARy ligand-binding domain (LBD) is incubated with a fluorescently labeled co-regulator peptide (e.g., DRIP205).
- Increasing concentrations of the test compound (AMG131 or a full agonist) are added.
- The FRET signal, which is proportional to the interaction between the LBD and the coregulator peptide, is measured.

Endpoint:

• EC50 and maximal efficacy for the recruitment of specific co-regulator peptides.





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Caption: General workflow for preclinical evaluation of AMG131.



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